molecular formula C32H47F5O3S B1683766 Fulvestrant CAS No. 129453-61-8

Fulvestrant

Cat. No. B1683766
M. Wt: 606.8 g/mol
InChI Key: VWUXBMIQPBEWFH-WCCTWKNTSA-N
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Description

Fulvestrant is a drug used to treat hormone receptor (HR)-positive metastatic breast cancer in post-menopausal women with disease progression following anti-estrogen therapy . It is an estrogen receptor antagonist with no agonist effects, which works both by down-regulating and by degrading the estrogen receptor .


Synthesis Analysis

Fulvestrant was synthesized in four steps (35% overall yield) from 6-dehydronandrolone acetate . The key C–C bond-forming step involved a catalyst-controlled, room temperature, diastereoselective 1,6-addition of the zirconocene derived from commercially available 9-bromonon-1-ene .


Molecular Structure Analysis

Fulvestrant is a 7α -alkylsulfinyl analog of 17β -estradiol, acting as an ER antagonist . It competitively inhibits binding of estradiol to ER, with a binding affinity even greater than the affinity of tamoxifen for ER . When fulvestrant binds to the ER, it induces a conformational change preventing receptor dimerization .


Chemical Reactions Analysis

Fulvestrant has minimal potential to be the subject, or cause, of significant cytochrome p 450-mediated drug interactions .


Physical And Chemical Properties Analysis

Fulvestrant has a molecular formula of C32H47F5O3S and a molecular weight of 606.77 . It is soluble in DMSO at 50 mg/mL . The density is 1.2±0.1 g/cm3, boiling point is 674.8±55.0 °C at 760 mmHg, and vapour pressure is 0.0±2.2 mmHg at 25°C .

Scientific Research Applications

1. Pharmacokinetics and Pharmacology

Fulvestrant is a unique estrogen receptor (ER) antagonist with no agonist effects, offering a novel pharmacological profile. Notably, it significantly reduces cellular levels of ER and progesterone receptor in both preclinical and clinical settings, particularly in postmenopausal women with primary breast cancer. Its pharmacokinetics support its administration as a once-monthly intramuscular injection, and it exhibits minimal potential for significant cytochrome p450-mediated drug interactions (Robertson & Harrison, 2004).

2. Endocrine Therapy for Breast Cancer

Fulvestrant's unique structure and mode of action allow it to bind competitively to the ER with high affinity, leading to functional blockade and increased turnover of the receptor. It has demonstrated equivalent or improved clinical efficacy compared to established endocrine agents in treating postmenopausal women with hormone receptor-positive advanced breast cancer, especially those who have progressed on prior endocrine therapy. Its use extends to various clinical settings, including first-line use in advanced breast cancer, in combination with other agents, and as an adjuvant therapy (Johnston & Cheung, 2010).

3. Comparative Efficacy in Breast Cancer Treatment

Studies have compared fulvestrant to anastrozole for first-line treatment of advanced breast cancer, revealing that fulvestrant offers a significant reduction in the risk of progression and comparable overall response rates to subsequent endocrine therapy, confirming its efficacy and safety (Robertson et al., 2012).

4. Resistance Mechanisms in Breast Cancer

Research has shown that microRNA-221/222 plays a role in acquired resistance to fulvestrant in breast cancer. These microRNAs are overexpressed in SERD-resistant cell lines and contribute to hormone-independent growth and resistance to fulvestrant, suggesting potential therapeutic targets for treating hormone-independent, SERD-resistant breast cancer (Rao et al., 2011).

5. Pharmacodynamic Analysis in Preclinical Models

Fulvestrant's antitumor activity in preclinical models of breast cancer, particularly its SERD activity, has been analyzed. Despite modest receptor downregulation in patient tumors, fulvestrant exhibits effective antitumor activity, suggesting that antagonist efficacy, as opposed to SERD activity, is likely the primary driver of clinical response (Wardell et al., 2019).

6. Genetic Signature of Response in Breast Cancer

A study aimed to identify a gene signature predictive of response to fulvestrant in advanced breast cancer, finding that increased EGF pathway and FOXA1 transcriptional signaling is associated with decreased response to fulvestrant. This research suggests new therapeutic targets and warrants further validation as predictive biomarkers (Jeselsohn et al., 2016).

Safety And Hazards

Fulvestrant may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Fulvestrant continues to demonstrate clinical benefits in real-world settings and is well tolerated as first-line for the treatment of postmenopausal women with ER-positive advanced breast cancer . The remarkable journey of discovery of HER2 as an oncogene, biomarker and target for treatment of a very aggressive form of BC has led to an unprecedented improvement in survival . While fulvestrant is clearly an effective drug as monotherapy, its role in the treatment of ER-positive breast cancer may be best reserved for combination therapy .

properties

IUPAC Name

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+,41?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUXBMIQPBEWFH-WCCTWKNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F5O3S
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DSSTOX Substance ID

DTXSID4022369
Record name Fulvestrant
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Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells and achieves its anti-estrogen effects through two separate mechanisms. First, fulvestrant binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors. Second, fulvestrant degrades the estrogen receptors to which it is bound. Both of these mechanisms inhibit the growth of tamoxifen-resistant as well as estrogen-sensitive human breast cancer cell lines., Fulvestrant, a 7(alpha)-alkylsulfinyl analog of estradiol, is an estrogen antagonist. Data from animal studies indicate that fulvestrant does not possess estrogen-agonist activity. The drug competitively binds to and downregulates estrogen receptors in human breast cancer cells. Fulvestrant has been shown to inhibit the growth of tamoxifen-resistant as well as estrogen-sensitive human breast cancer (MCF-7) cell lines in vitro and in vivo. Data from studies in animals indicate that the drug also may block the uterotropic action of estradiol. Fulvestrant does not appear to exhibit peripheral steroidal effects in postmenopausal women, as evidenced by an absence of appreciable changes in plasma concentrations of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) after receiving 250 mg of fulvestrant IM monthly., The efferent ductules express the highest amount of estrogen receptors ESR1 (ERalpha) and ESR2 (ERbeta) within the male reproductive tract. Treatment of rats with the antiestrogen fulvestrant (ICI 182,780) causes inhibition of fluid reabsorption in the efferent ductules, leading to seminiferous tubule atrophy and infertility. To provide a more comprehensive knowledge about the molecular targets for estrogen in the rat efferent ductules, /the authors/ investigated the effects of ICI 182,780 treatment on gene expression using a microarray approach. Treatment with ICI 182,780 increased or reduced at least 2-fold the expression of 263 and 98 genes, respectively. Not surprisingly, several genes that encode ion channels and macromolecule transporters were affected. Interestingly, treatment with ICI 182,780 markedly altered the expression of genes related to extracellular matrix organization. Matrix metalloproteinase 7 (Mmp7), osteopontin (Spp1), and neuronal pentraxin 1 (Nptx1) were among the most altered genes in this category. Upregulation of Mmp7 and Spp1 and downregulation of Nptx1 were validated by Northern blot. Increase in Mmp7 expression was further confirmed by immunohistochemistry and probably accounted for the decrease in collagen content observed in the efferent ductules of ICI 182,780-treated animals. Downregulation of Nptx1 probably contributed to the extracellular matrix changes and decreased amyloid deposition in the efferent ductules of ICI 182,780-treated animals. Identification of new molecular targets for estrogen action may help elucidate the regulatory role of this hormone in the male reproductive tract., Fulvestrant is a pure antiestrogen that emerged from a systematic medicinal chemistry strategy of modification of long-chain alkyl substitutes in the 7a-position of estradiol. Fulvestrant has no uterotrophic effects on the immature or ovariectomized rat and blocks the agonistic effects of estradiol and tamoxifen in a dose-dependent manner. In in vivo and in vitro breast cancer models, fulvestrant has anticancer activity at least as good as tamoxifen and is superior to tamoxifen in some models. Fulvestrant requires intramuscular administration in a proprietary formulation of castor oil and alcohols. When fulvestrant binds to estrogen receptor monomers it inhibits receptor dimerization, activating function 1 (AF1) and AF2 are rendered inactive, translocation of receptor to the nucleus is reduced, and degradation of the estrogen receptor is accelerated. This results in pure antiestrogenic effects. ..., Estrogen and tamoxifen activate large conductance Ca(2+)-activated K(+) (BK(Ca)) channels in smooth muscle through a non-genomic mechanism that depends on the regulatory beta1 subunit and an extracellular binding site. It is unknown whether a "pure" anti-estrogen such as ICI 182,780 (Faslodex), that has no known estrogenic properties, would have any effect on BK(Ca) channels. Using single channel patch clamp techniques on canine colonic myocytes, the hypothesis that ICI 182,780 would activate BK(Ca) channels was tested. ICI 182,780 increased the open probability of BK(Ca) channels in inside-out patches with an EC(50) of 1 microM. These data suggest that molecules with the ability to bind nuclear estrogen receptors, regardless of oestrogenic or anti-estrogenic nature, activate BK(Ca) channels through this nongenomic, membrane-delimited mechanism. The identity and characteristics of this putative binding site remain unclear; however, it has pharmacological similarity to estrogen receptors alpha and beta, as ICI 182,780 interacts with it., For more Mechanism of Action (Complete) data for FULVESTRANT (6 total), please visit the HSDB record page.
Record name Fulvestrant
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Impurities

(7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-6-one-3,17-diol (6-keto-fulvestrant); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10),6-tetraene-3,17-diol (delta6,7-fulvestrant); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant sulfone); (7alpha,17beta)-7-{9-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonylsulfinyl]}-estra-1,3,5(10)-triene-3,17-diol (fulvestrant extended); (7alpha,17beta)-7,7-nonamethylene-bis(estra-1,3,5(10)-triene-3,17-diol (fulvestrant sterol dimer); (7alpha,17beta)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol (fulvestrant beta-isomer)
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Product Name

Fulvestrant

Color/Form

White powder ... the solution for injection is a clear, colorless to yellow, viscous liquid

CAS RN

129453-61-8
Record name Fulvestrant
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Record name Fulvestrant [USAN:USP:INN:BAN]
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Record name Fulvestrant
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35,200
Citations
JFR Robertson - The oncologist, 2007 - academic.oup.com
… of fulvestrant) and (b) evidence correlates greater ER downregulation with superior efficacy. A fulvestrant … There is also potential to increase fulvestrant–ER binding by reducing plasma …
Number of citations: 210 academic.oup.com
MR Nathan, P Schmid - Oncology and therapy, 2017 - Springer
… We look at how fulvestrant has been used in combination with CDK4/6 inhibitors such as … combination therapy involving fulvestrant. Finally, we review the effect of fulvestrant in patients …
Number of citations: 154 link.springer.com
CK Osborne, A Wakeling, RI Nicholson - British journal of cancer, 2004 - nature.com
Due to their favourable tolerability profiles, endocrine therapies have long been considered the treatment of choice for hormone-sensitive metastatic breast cancer. However, the …
Number of citations: 492 www.nature.com
RW Carlson - Clinical breast cancer, 2005 - Elsevier
… , fulvestrant has anticancer activity at least as good as tamoxifen and is superior to tamoxifen in some models. Fulvestrant … When fulvestrant binds to estrogen receptor monomers it …
Number of citations: 128 www.sciencedirect.com
M Curran, L Wiseman - Drugs, 2001 - Springer
… ▴ Median time to disease progression (the primary end-point) with fulvestrant and anastrozole was … with fulvestrant are gastrointestinal disturbances and hot flushes. Fulvestrant showed …
Number of citations: 52 link.springer.com
AD Leo, G Jerusalem, L Petruzelka… - Journal of the …, 2014 - academic.oup.com
… Patients were randomly assigned 1:1 to fulvestrant 500 mg administered as two 5-mL … or fulvestrant 250 mg administered as two 5-mL intramuscular injections (one fulvestrant and one …
Number of citations: 335 academic.oup.com
M Dowsett, RI Nicholson, RJ Pietras - Breast cancer research and …, 2005 - Springer
… using fulvestrant (‘Faslodex’), a new type of ER antagonist with no agonist effects. Fulvestrant binds, … Preclinical studies have confirmed the potential of fulvestrant to inhibit the growth of …
Number of citations: 101 link.springer.com
NC Turner, DJ Slamon, J Ro… - New England journal …, 2018 - Mass Medical Soc
Background The cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor palbociclib, in combination with fulvestrant therapy, prolongs progression-free survival among patients with …
Number of citations: 963 www.nejm.org
RS Mehta, WE Barlow, KS Albain… - … England Journal of …, 2012 - Mass Medical Soc
Background The aromatase inhibitor anastrozole inhibits estrogen synthesis. Fulvestrant binds and accelerates degradation of estrogen receptors. We hypothesized that these two …
Number of citations: 484 www.nejm.org
JFR Robertson, M Harrison - British journal of cancer, 2004 - nature.com
… ) sustained exposure to fulvestrant via chronic … fulvestrant was developed that gives adequate bioavailability and allows controlled release of the drug. This paper will review fulvestrant …
Number of citations: 137 www.nature.com

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